2-Amino-2-(2-methylphenyl)acetonitrile
Overview
Description
2-Amino-2-(2-methylphenyl)acetonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of acetonitrile and contains an amino group and a methyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-(2-methylphenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzyl cyanide with ammonia under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitrile oxides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-(2-methylphenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-methylphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of reactive intermediates, which can interact with biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-phenylacetonitrile
- 2-Amino-2-(4-methylphenyl)acetonitrile
- 2-Amino-2-(3-methylphenyl)acetonitrile
Uniqueness
2-Amino-2-(2-methylphenyl)acetonitrile is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where its particular chemical characteristics are advantageous .
Properties
IUPAC Name |
2-amino-2-(2-methylphenyl)acetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCSNYWAEPNUDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001293210 | |
Record name | α-Amino-2-methylbenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001293210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56464-73-4 | |
Record name | α-Amino-2-methylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56464-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Amino-2-methylbenzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001293210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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